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molecular formula C20H32N2O3S B8767035 Carbosulfan

Carbosulfan

Cat. No. B8767035
M. Wt: 380.5 g/mol
InChI Key: FABFUHUAVHHSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329293

Procedure details

Sulfur dioxide was passed through 30.2 g of a 50% solution of dibutylaminosulfenyl chloride (0.077 mole) in hexane until the solution had gained 2.8 g (0.044 mole). 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (98%, 15.5 g, 0.069 mole) was added followed by dropwise addition of triethylamine (12.4 g, 0.123 mole) over a period of 28 minutes with stirring. Stirring was continued for about 18 hours. The mixture was cooled to 9.5° C., 31 ml of water and 40 ml of hexane were added, and the layers were separated. The organic layer was concentrated to yield 27.4 g of 94% (by hplc) 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate (98% chemical yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.077 mol
Type
reactant
Reaction Step Three
Quantity
15.5 g
Type
reactant
Reaction Step Four
Quantity
12.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven
Name
Quantity
31 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)=O.[CH2:4]([N:8]([CH2:11][CH2:12][CH2:13][CH3:14])[S:9]Cl)[CH2:5][CH2:6][CH3:7].[CH3:15][NH:16][C:17](=[O:30])[O:18][C:19]1[C:27]2[O:26][C:25]([CH3:29])([CH3:28])[CH2:24][C:23]=2[CH:22]=[CH:21][CH:20]=1.C(N(CC)CC)C>CCCCCC.O>[CH2:4]([N:8]([CH2:11][CH2:12][CH2:13][CH3:14])[S:9][CH2:15][NH:16][C:17](=[O:30])[O:18][C:19]1[C:27]2[O:26][C:25]([CH3:28])([CH3:29])[CH2:24][C:23]=2[CH:22]=[CH:21][CH:20]=1)[CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.077 mol
Type
reactant
Smiles
C(CCC)N(SCl)CCCC
Step Four
Name
Quantity
15.5 g
Type
reactant
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
Step Five
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
31 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
9.5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCC)N(SCNC(OC1=CC=CC=2CC(OC21)(C)C)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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